Ethyl isonicotinate
Overview
Description
Mechanism of Action
Target of Action
Ethyl isonicotinate is a derivative of isonicotinic acid, which is a key component in the synthesis of isoniazid . Isoniazid is a prodrug that is activated by the catalase-peroxidase (KatG) enzyme . The activated isoniazid inhibits the enoyl acyl-carrier-protein reductase (InhA) enzyme, which is involved in the biosynthesis of fatty acids of mycobacteria . Therefore, it can be inferred that this compound may have similar targets.
Mode of Action
It is known that isoniazid, a related compound, is activated by the katg enzyme to form reactive species . These reactive species bind to the InhA enzyme, inhibiting the synthesis of lipids and DNA, leading to the prevention of cell wall synthesis and development . This compound may have a similar mode of action.
Biochemical Pathways
Isoniazid, a related compound, is known to affect the lipid and dna synthesis pathways in mycobacteria by inhibiting the inha enzyme . This results in the prevention of cell wall synthesis and development .
Pharmacokinetics
It is known that isoniazid, a related compound, is metabolized by the amidase enzyme into isonicotinic acid and hydrazine . This compound may have similar ADME properties.
Result of Action
Isoniazid, a related compound, is known to prevent the synthesis of lipids and dna in mycobacteria, leading to the prevention of cell wall synthesis and development . This compound may have similar effects.
Action Environment
Environmental factors such as temperature and air flow can influence the release rates of this compound These factors can potentially affect the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Ethyl isonicotinate participates in biochemical reactions as a building block in the synthesis of various pharmaceutical and biologically active compounds
Cellular Effects
It has been shown to have a role in trapping thrips in crops
Molecular Mechanism
It is known to undergo electrochemical reduction to form 4-pyridinemethanol
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in capillary zone electrophoresis for the simultaneous determination of isoniazid, isonicotinic acid, 4-cyanopyridine, and isonicotinamide . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
It is known that isoniazid, a related compound, is metabolized by the amidase enzyme into isonicotinic acid and hydrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isonicotinate can be synthesized through various methods. One common method involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions . Another method involves the use of phase transfer catalysts like benzyltriethylammonium chloride to facilitate the reaction between isonicotinic acid and ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced using solid acid catalysts under microwave irradiation. This method involves the reaction of isonicotinic acid with ethanol in the presence of a solid acid catalyst like activated carbon-supported p-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl isonicotinate undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-pyridinemethanol using electrochemical methods in an undivided flow electrolysis cell.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation: It can be oxidized to isonicotinic acid under specific conditions.
Common Reagents and Conditions:
Reduction: Electrochemical reduction using Ti/IrO2 anode and Pb cathode in the presence of sulfuric acid.
Substitution: Reagents like sodium borohydride for reduction and various nucleophiles for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives.
Oxidation: Isonicotinic acid.
Scientific Research Applications
Ethyl isonicotinate is used extensively in scientific research due to its versatility:
Comparison with Similar Compounds
Ethyl isonicotinate can be compared with other similar compounds such as:
Isonicotinic acid: Both compounds share a similar structure, but this compound is an ester, while isonicotinic acid is a carboxylic acid.
Isonicotinamide: This compound is an amide derivative of isonicotinic acid and has different reactivity and applications compared to this compound.
4-Cyanopyridine: This compound is a nitrile derivative and is used as an intermediate in the synthesis of isoniazid.
This compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions and suitable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
ethyl pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRPKBUFXAKDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061789 | |
Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-45-2 | |
Record name | Ethyl isonicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1570-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL ISONICOTINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL ISONICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONG7XTI4BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl isonicotinate function as a thrips lure?
A1: While the exact mechanism remains unclear, this compound acts as a potent attractant for several thrips species, including onion thrips ( Thrips tabaci) [, , , , , ] and New Zealand flower thrips ( Thrips obscuratus) [, , , , ]. This attraction is likely due to olfactory cues perceived by the thrips, although the specific receptors and signaling pathways involved are yet to be elucidated.
Q2: Are there differences in the attractiveness of this compound and ethyl nicotinate to different thrips species?
A2: Yes, research suggests that this compound is particularly effective in attracting onion thrips [, , , , ], while ethyl nicotinate demonstrates greater efficacy for New Zealand flower thrips [, , ]. This difference highlights species-specific responses to these lures, suggesting variations in olfactory receptor sensitivities or preferences.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy [, , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, ], and Mass Spectrometry (MS) [, ]. These techniques provide insights into the compound's functional groups, structure, and fragmentation patterns.
Q5: How does the incorporation of this compound as a ligand affect the properties of copper(I) iodide coordination polymers?
A5: this compound acts as a terminal ligand in copper(I) iodide coordination polymers, influencing their supramolecular architecture []. This interaction modifies the distances and angles within the copper(I) iodide double chains, impacting the material's physical properties such as luminescence and electrical conductivity.
Q6: Can the size of nanostructures formed by copper(I) iodide and this compound be controlled?
A6: Research demonstrates that manipulating reaction conditions, such as solvent, reactant concentration, and energy input, enables control over the size of nanostructures (fibers and ribbons) formed by copper(I) iodide and this compound []. This control over morphology is crucial for tailoring material properties for specific applications.
Q7: Can this compound be employed in catalytic applications?
A7: Yes, a recent study demonstrated the use of this compound as an organocatalyst in the decarboxylative borylation of cyclopropane N-hydroxyphthalimide esters []. This reaction, typically requiring metal catalysts, highlights the potential of this compound as a cost-effective and readily available alternative for specific organic transformations.
Q8: Have there been any computational studies investigating the properties or reactivity of this compound?
A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and properties of this compound-containing compounds, specifically ruthenium(II) complexes [, , ]. These calculations provide valuable insights into molecular orbitals, electronic transitions, and hyperpolarizabilities, aiding in understanding the compound's behavior in different chemical environments.
Q9: How does the position of the ester group on the pyridine ring influence thrips attraction?
A9: Studies comparing this compound (4-pyridyl ester) with ethyl nicotinate (3-pyridyl ester) reveal a distinct preference for this compound by onion thrips, whereas New Zealand flower thrips show a stronger attraction to ethyl nicotinate [, ]. This observation underscores the importance of the ester group's position on the pyridine ring for specific thrips species recognition and attraction.
Q10: Does altering the length of the alkyl chain in the ester group affect the compound's activity as a thrips lure?
A10: While not extensively studied for this compound specifically, research on related 4-pyridyl carbonyl compounds suggests that increasing the alkyl chain length generally leads to decreased attractant activity for thrips []. Further investigations are needed to confirm this trend for this compound analogs.
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